![molecular formula C15H10N4O3S B10815902 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide](/img/structure/B10815902.png)
4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-658650 involves several steps, starting with the preparation of the thiazole ring and subsequent coupling with a pyridine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
WAY-658650 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amine under specific conditions.
Substitution: The benzamide moiety can undergo substitution reactions with different nucleophiles.
Coupling Reactions: The thiazole and pyridine rings can be coupled with other aromatic compounds to form derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-658650 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of WAY-658650 involves its interaction with bacterial enzymes and proteins, disrupting essential cellular processes. The compound targets specific pathways in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the synthesis of bacterial cell walls and proteins.
Vergleich Mit ähnlichen Verbindungen
WAY-658650 can be compared with other antibacterial agents such as:
Benzoyleneurea: Another antibacterial compound with a different mechanism of action.
JFD01307SC: A glutamine synthetase inhibitor with anti-tuberculosis activity.
Sulfaethoxypyridazine: A sulfonamide antibacterial agent used in veterinary medicine.
WAY-658650 is unique due to its specific activity against Mycobacterium tuberculosis and its potential for further development as a therapeutic agent.
Eigenschaften
Molekularformel |
C15H10N4O3S |
---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
4-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O3S/c20-14(10-4-6-11(7-5-10)19(21)22)18-15-17-13(9-23-15)12-3-1-2-8-16-12/h1-9H,(H,17,18,20) |
InChI-Schlüssel |
JQVGGGLUCDRLSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.